molecular formula C17H20BrNO2S B8768068 N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE

N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE

Cat. No. B8768068
M. Wt: 382.3 g/mol
InChI Key: QIKCTEXFDFDZNU-UHFFFAOYSA-N
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Patent
US07932252B2

Procedure details

2-Bromo-4-chloro-phenylamine (2.06 g, 10 mmol) and 4-tert-butylbenzenesulfonyl chloride (2.55 g, 11 mmol) were suspended in anhydrous pyridine (10 mL) and heated at 60° C. for 4 h. After cooling to room temperature the reaction mixture was added to 6 M HCl (100 mL) and the product was extracted with ethyl acetate (3×50 mL). The combined organic extract was dried over MgSO4, the solvent was evaporated, and the crude product was purified by flash chromatography to afford the title compound as a white solid. MS: (M+H)/z=403.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[NH2:9].[C:10]([C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].Cl.N1C=CC=C[CH:26]=1>>[Br:1][C:2]1[CH:7]=[C:6]([CH3:26])[CH:5]=[CH:4][C:3]=1[NH:9][S:20]([C:17]1[CH:18]=[CH:19][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:15][CH:16]=1)(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)N
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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